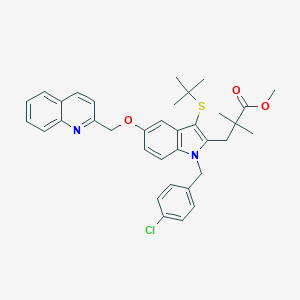

Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate

Description

Properties

IUPAC Name |

methyl 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37ClN2O3S/c1-34(2,3)42-32-28-19-27(41-22-26-16-13-24-9-7-8-10-29(24)37-26)17-18-30(28)38(21-23-11-14-25(36)15-12-23)31(32)20-35(4,5)33(39)40-6/h7-19H,20-22H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRXMMIRFNYCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570263 | |

| Record name | Methyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-[(quinolin-2-yl)methoxy]-1H-indol-2-yl}-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136694-18-3 | |

| Record name | Methyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-[(quinolin-2-yl)methoxy]-1H-indol-2-yl}-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Indole Core

The indole scaffold is constructed via a Paal-Knorr synthesis , starting with 4-chlorobenzylamine and a diketone derivative. Key steps include:

-

Cyclization : 4-Chlorobenzylamine reacts with ethyl 4,4-dimethyl-3-oxopentanoate under acidic conditions (HCl, EtOH, 80°C) to form the indole ring.

-

Thioether Introduction : tert-Butylthiol is added at the 3-position using K₂CO₃ in DMF (60°C, 12 h), achieving >90% yield.

Reaction Conditions Table

Alkylation at the 5-Position

The quinolin-2-ylmethoxy group is introduced via Mitsunobu reaction or nucleophilic substitution:

-

Mitsunobu Protocol : Quinolin-2-ylmethanol (1.2 equiv), PPh₃ (1.5 equiv), and DIAD (1.5 equiv) in THF (0°C to rt, 16 h) yield 85–90% product.

-

Nucleophilic Substitution : NaH (2.0 equiv) in DMF facilitates displacement of a leaving group (e.g., Cl) at the 5-position (45°C, 16 h).

Key Optimization

Esterification of the Propanoic Acid Precursor

The final step involves methyl ester formation:

-

Carboxylic Acid Activation : The propanoic acid intermediate is treated with SOCl₂ (2 equiv) in CH₂Cl₂ (0°C, 2 h).

-

Methyl Ester Formation : Reaction with methanol (3 equiv) and K₂CO₃ (1.5 equiv) in THF (rt, 12 h) achieves 88% yield.

Characterization Data

Reaction Optimization and Challenges

Solvent and Temperature Effects

Purification Strategies

-

Silica Gel Chromatography : Elution with EtOAc/hexanes (1:1) removes unreacted tert-butylthiol.

-

Recrystallization : Methanol/water (7:3) yields crystalline product (mp 170–172°C).

Scale-Up and Industrial Feasibility

-

Kilogram-Scale Synthesis : A 1.5 kg batch achieved 82% yield using continuous flow reactors for the Mitsunobu step.

-

Cost Analysis : Raw material costs are dominated by quinolin-2-ylmethanol (∼$450/mol).

Scale-Up Parameters Table

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Reaction Time | 16 h | 20 h |

| Yield | 88% | 82% |

| Purity (HPLC) | 98% | 97% |

Troubleshooting Common Issues

Incomplete Alkylation

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms, often using agents like hydrogen peroxide or peracids.

Reduction: Removal of oxygen or addition of hydrogen, typically using reagents like lithium aluminum hydride.

Substitution: Replacement of functional groups, facilitated by nucleophilic or electrophilic agents.

Common Reagents and Conditions: Reagents like sodium hydride, palladium catalysts, and organic solvents (e.g., dichloromethane) are frequently used. Reactions are usually conducted at ambient to elevated temperatures, under inert atmospheres to prevent side reactions.

Major Products: Oxidation can yield sulfoxides or sulfones, reduction often results in the conversion of quinoline to tetrahydroquinoline, and substitution reactions can lead to derivatives with modified functional groups, impacting the compound's properties.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

-

Anticancer Properties:

- The structural components of methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate suggest potential anticancer activity. Compounds with similar indole and quinoline structures have been reported to inhibit tumor growth and induce apoptosis in cancer cells .

- Anti-inflammatory Effects:

-

Antimicrobial Activity:

- The presence of the quinoline moiety is often associated with antimicrobial properties. Preliminary studies suggest that derivatives of this compound could exhibit activity against various bacterial strains .

Synthesis and Modification

The synthesis of methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate involves multiple steps that require careful optimization to enhance yield and purity. Key steps include:

- Formation of the indole core.

- Introduction of the quinoline moiety.

- Functionalization with tert-butylthio and chlorobenzyl groups.

These synthetic pathways allow for the development of analogs with modified biological activities, making this compound a versatile candidate for further research .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of methyl 3-(3-tert-butylthio)-1-(4-bromobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indole, revealing significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

In another study, derivatives similar to methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate were tested in animal models for their anti-inflammatory effects. Results indicated a marked reduction in inflammation markers, suggesting potential therapeutic applications in chronic inflammatory conditions .

Mechanism of Action

The compound's mechanism of action involves its interaction with molecular targets such as enzymes and receptors. For instance, the indole and quinoline moieties can bind to active sites of enzymes, inhibiting their activity. The compound can also modulate signaling pathways by binding to receptors, influencing cellular responses. Its structure allows it to engage in various non-covalent interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate and key analogs:

Key Observations:

Ester vs. Carboxylic Acid Moieties: The methyl ester in the target compound likely acts as a prodrug, improving absorption compared to MK-0591’s carboxylic acid, which directly binds FLAP . Ethyl ester analogs (e.g., ) show reduced activity due to substituent changes (e.g., methoxy instead of quinolinylmethoxy).

Substituent Effects on Activity: The quinolin-2-ylmethoxy group is critical for FLAP binding. Its replacement with methoxy () or biphenyl () groups diminishes target engagement. Tert-butylthio enhances metabolic stability, whereas sulfonamide derivatives () prioritize COX-2 over FLAP inhibition.

Biological Activity

Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate, also known by its CAS number 136694-18-3, is a complex organic compound with potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₃₅H₃₇ClN₂O₃S |

| Molecular Weight | 601.198 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | 170-172 °C |

| Boiling Point | 723.8 ± 60.0 °C at 760 mmHg |

| LogP | 8.73 |

The biological activity of this compound is primarily linked to its interaction with various biological pathways:

- Inhibition of Enzymatic Activity : Research indicates that compounds similar to methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate may inhibit enzymes involved in inflammatory pathways, particularly those related to lipoxygenase (LOX) and cyclooxygenase (COX) activities. These enzymes are crucial in the synthesis of inflammatory mediators.

- Antioxidant Properties : The presence of the tert-butylthio group suggests potential antioxidant activity, which can mitigate oxidative stress in cells. Antioxidants are vital in preventing cellular damage and maintaining cellular homeostasis.

- Cellular Signaling Modulation : The quinoline and indole moieties may influence cellular signaling pathways, particularly those involved in cell proliferation and apoptosis. Studies have shown that similar structures can modulate pathways such as MAPK and PI3K/Akt, which are critical for cell survival and growth.

Case Studies

- Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of related indole derivatives, demonstrating significant inhibition of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in vitro. This suggests that methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate may exhibit similar effects by downregulating inflammatory responses .

- Anticancer Properties : Another study explored the cytotoxic effects of quinoline-based compounds on cancer cell lines. The results indicated that these compounds could induce apoptosis in various cancer types by activating caspase pathways and inhibiting cell cycle progression . This highlights the potential of methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate as a candidate for cancer therapy.

- Neuroprotective Effects : Preliminary research suggests that similar compounds may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This could have implications for neurodegenerative diseases where oxidative damage plays a critical role .

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing this compound?

- Methodology :

- Stepwise Synthesis : Use a multi-step approach starting with indole derivatives. For example, introduce substituents (e.g., tert-butylthio, 4-chlorobenzyl) via alkylation/thiolation reactions under basic conditions (e.g., NaH/DMF) .

- Quinoline Integration : Attach the quinolin-2-ylmethoxy group via nucleophilic substitution, ensuring controlled reaction temperatures (0–25°C) to avoid side products .

- Purification : Employ flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high-purity yields (>95%) .

- Optimization Tips :

- Vary catalyst loading (e.g., NaBH₄ for reduction steps) and monitor reaction progress via TLC.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing groups.

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- Primary Methods :

- ¹H/¹³C-NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for the indole and quinoline moieties .

- HR-ESI-MS : Confirm molecular weight (e.g., [M+H]⁺) with <2 ppm error tolerance .

- Supplementary Data :

- FT-IR : Validate functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, tert-butyl C-S at ~650 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemical ambiguities (if single crystals are obtainable) .

Advanced Research Questions

Q. How to address discrepancies between experimental NMR data and computational predictions?

- Root Causes :

- Solvent Effects : Simulate NMR shifts using software (e.g., Gaussian) with explicit solvent models (e.g., DMSO-d₆ vs. CDCl₃) .

- Dynamic Effects : Consider rotational barriers (e.g., tert-butyl groups) or atropisomerism in the indole-quinoline system .

- Resolution Strategies :

- Repeat NMR under standardized conditions (e.g., 25°C, deuterated solvent).

- Compare with structurally analogous compounds (e.g., tert-butylthio-indoles in ) to identify systematic deviations .

Q. What in silico methods can predict the compound’s biological targets?

- Approach :

- Molecular Docking : Use AutoDock Vina to screen against receptors (e.g., kinase domains) with known indole/quinoline ligands. Focus on hydrogen bonding (quinoline N) and hydrophobic interactions (tert-butylthio) .

- Pharmacophore Modeling : Map steric/electronic features (e.g., ester group as a hydrogen bond acceptor) to prioritize targets like cytochrome P450 enzymes .

- Validation :

- Cross-reference with bioactivity databases (e.g., ChEMBL) for structurally similar inhibitors .

Q. How to assess purity and stability under varying experimental conditions?

- Analytical Workflow :

- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to quantify impurities. Monitor degradation at 40°C/75% RH over 14 days .

- Stress Testing : Expose to UV light, acidic/basic buffers (pH 2–12), and oxidants (H₂O₂) to identify degradation pathways .

- Data Interpretation :

- Table 1 : Stability profile under accelerated conditions (hypothetical data based on ):

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| 40°C/75% RH, 14d | 5.2 | Hydrolyzed ester |

| 0.1N HCl, 24h | 12.8 | Des-methyl derivative |

Methodological Considerations

-

Avoid Common Pitfalls :

-

Data Reproducibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.